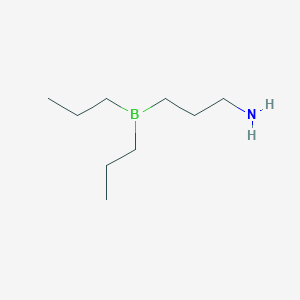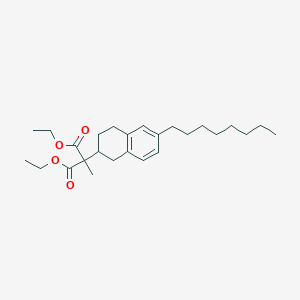
Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate is an organic compound that belongs to the class of malonates. This compound features a complex structure with a tetrahydronaphthalene core, which is a partially hydrogenated form of naphthalene. The presence of the octyl group and the diethyl malonate moiety adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The process begins with the formation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as 6-octyl-1,2,3,4-tetrahydronaphthalene bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the malonate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include substituted malonates, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used .
科学的研究の応用
Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its biological and chemical activities .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler malonate ester used in similar synthetic applications.
Tetralin (1,2,3,4-tetrahydronaphthalene): A related compound with a similar core structure but lacking the malonate moiety.
Ethyl malonate: Another malonate ester with a simpler structure.
Uniqueness
Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate is unique due to its combination of a tetrahydronaphthalene core with a malonate ester, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and research .
特性
分子式 |
C26H40O4 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC名 |
diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanedioate |
InChI |
InChI=1S/C26H40O4/c1-5-8-9-10-11-12-13-20-14-15-22-19-23(17-16-21(22)18-20)26(4,24(27)29-6-2)25(28)30-7-3/h14-15,18,23H,5-13,16-17,19H2,1-4H3 |
InChIキー |
AZDTUAAVJMVUTP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC2=C(CC(CC2)C(C)(C(=O)OCC)C(=O)OCC)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13958861.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)
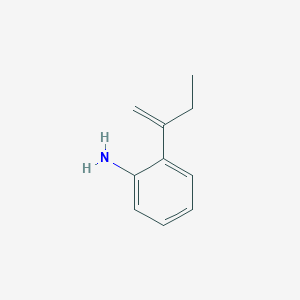

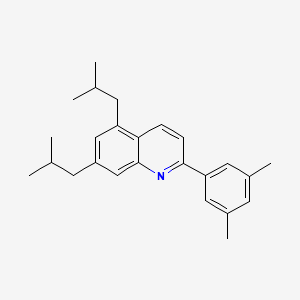
![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)

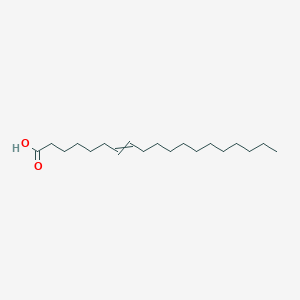
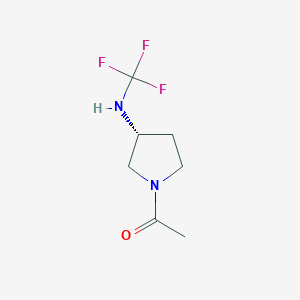
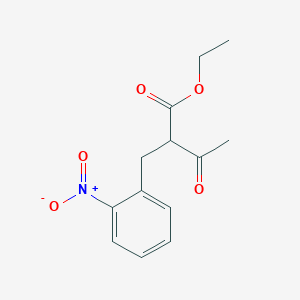
![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)
